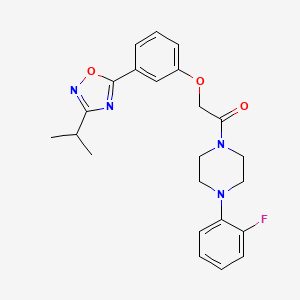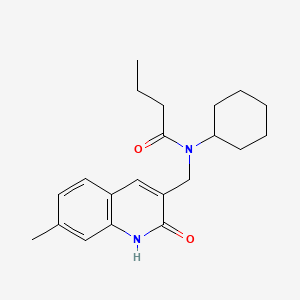
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as CQNB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound belongs to the class of quinuclidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide acts as a competitive antagonist of muscarinic acetylcholine receptors, preventing the binding of acetylcholine to these receptors. This results in the inhibition of downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to exhibit various biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of heart rate, and the inhibition of glandular secretion. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has several advantages for lab experiments, including its high affinity and selectivity for muscarinic acetylcholine receptors, making it a useful tool for studying these receptors. However, its limited solubility in water can pose challenges for certain experiments, and its potential toxicity must be taken into consideration.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its potential as a tool for studying muscarinic acetylcholine receptors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and to assess its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexylisocyanide and butyric anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit high affinity and selectivity for muscarinic acetylcholine receptors, making it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-11-10-15(2)12-19(16)22-21(17)25/h10-13,18H,3-9,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEANYLBXDNYTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

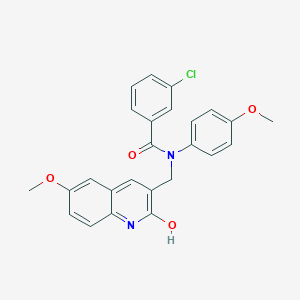

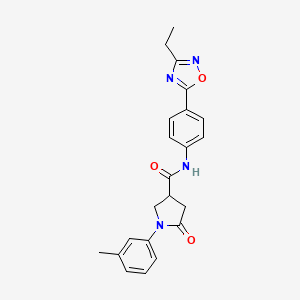
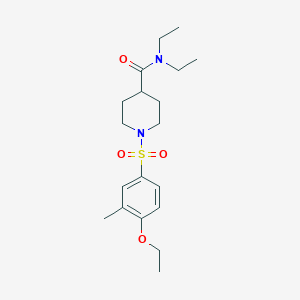
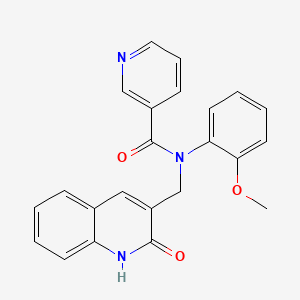

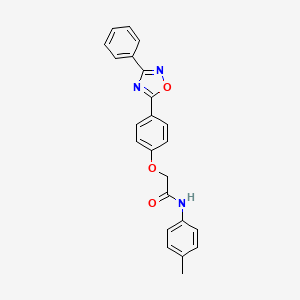
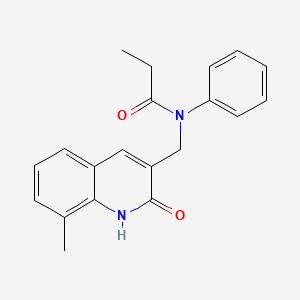
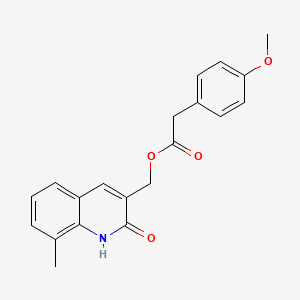


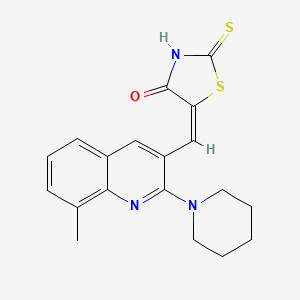
![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)
